An In-depth Technical Guide to 2-[Methyl(2,2,2-trifluoroethyl)amino]ethan-1-ol (CAS Number 1182782-12-2)
An In-depth Technical Guide to 2-[Methyl(2,2,2-trifluoroethyl)amino]ethan-1-ol (CAS Number 1182782-12-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[Methyl(2,2,2-trifluoroethyl)amino]ethan-1-ol is a fluorinated amino alcohol that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. The incorporation of the trifluoroethyl group can impart unique properties to parent molecules, such as increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, safety data, potential synthetic routes, and its emerging role in pharmaceutical research.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1182782-12-2 | - |
| Molecular Formula | C₅H₁₀F₃NO | Supplier Data |
| Molecular Weight | 157.13 g/mol | Supplier Data |
| Purity | ≥95% | Supplier Data |
| XLogP3 (Computed) | 0.7 | Angene Chemical[1] |
| Hydrogen Bond Donor Count (Computed) | 1 | Angene Chemical[1] |
| Hydrogen Bond Acceptor Count (Computed) | 2 | Angene Chemical[1] |
| Topological Polar Surface Area (Computed) | 23.47 Ų | Angene Chemical[1] |
Note: The boiling point, melting point, and density for the target compound are not yet publicly reported. For reference, the related compound 2,2,2-Trifluoroethanol (CAS 75-89-8) has a boiling point of 74-75 °C and a density of approximately 1.39 g/cm³. 2-(Methylamino)ethanol (CAS 109-83-1) has a boiling point of 159 °C.[2][3]
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 2-[Methyl(2,2,2-trifluoroethyl)amino]ethan-1-ol is not widely available. However, based on the GHS classification of the structurally similar compound 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol (CAS 371-99-3), the following hazards can be anticipated. It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.
Anticipated GHS Hazard Statements (based on a structural analog): [4]
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H226: Flammable liquid and vapor.
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H302: Harmful if swallowed.
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H312: Harmful in contact with skin.
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H314: Causes severe skin burns and eye damage.
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H332: Harmful if inhaled.
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H335: May cause respiratory irritation.
Synthesis and Manufacturing
A detailed, step-by-step, publicly validated protocol for the synthesis of 2-[Methyl(2,2,2-trifluoroethyl)amino]ethan-1-ol is not readily found in the literature. However, based on general organic chemistry principles and published methods for analogous compounds, a plausible synthetic route can be proposed. A common approach would involve the N-alkylation of a suitable amine precursor.
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway would disconnect the molecule at the C-N bond formed by the ethanolamine moiety and the trifluoroethyl group.
Caption: Retrosynthetic analysis of the target compound.
Hypothetical Experimental Protocol
This protocol is illustrative and has not been experimentally validated. It should be adapted and optimized by qualified chemists.
Reaction: N-alkylation of N-methylethanolamine with a 2,2,2-trifluoroethylating agent.
Materials:
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N-Methylethanolamine
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2,2,2-Trifluoroethyl trifluoromethanesulfonate (or a similar reactive trifluoroethylating agent)
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Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)
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Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
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To a solution of N-methylethanolamine (1.0 eq.) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add diisopropylethylamine (1.2 eq.).
-
Slowly add a solution of 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.1 eq.) in anhydrous dichloromethane to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-[Methyl(2,2,2-trifluoroethyl)amino]ethan-1-ol.
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The purity should be further assessed by High-Performance Liquid Chromatography (HPLC).
Caption: Hypothetical workflow for the synthesis of the target compound.
Applications in Drug Development
The strategic incorporation of fluorine into drug candidates is a well-established approach to modulate their physicochemical and pharmacological properties. 2-[Methyl(2,2,2-trifluoroethyl)amino]ethan-1-ol serves as a valuable building block for introducing the N-methyl-N-(2,2,2-trifluoroethyl)amino ethanol moiety into larger molecules.
Potential Advantages of Incorporating this Moiety:
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Metabolic Stability: The trifluoromethyl group is known to block sites of metabolism, potentially increasing the half-life of a drug.
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Lipophilicity and Permeability: The fluorine atoms can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes.
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Binding Affinity: The trifluoroethyl group can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially leading to increased binding affinity and potency.
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Conformational Control: The steric bulk and electronic nature of the trifluoroethyl group can influence the conformation of a molecule, which can be crucial for its biological activity.
While specific examples of marketed drugs containing the 2-[Methyl(2,2,2-trifluoroethyl)amino]ethan-1-ol substructure are not yet prominent, its potential is evident in the broader context of fluorinated pharmaceuticals. It is likely being explored in early-stage drug discovery programs, particularly for central nervous system (CNS) disorders, where brain penetration is a key requirement, and in other therapeutic areas where metabolic stability is a challenge.
Conclusion
2-[Methyl(2,2,2-trifluoroethyl)amino]ethan-1-ol is a promising, albeit not yet extensively documented, building block for medicinal chemistry. Its unique combination of a hydrophilic hydroxyl group and a lipophilic, metabolically robust trifluoroethyl group makes it an attractive synthon for the design of novel therapeutics. As more research is conducted and published, a clearer picture of its specific applications and advantages in drug development will undoubtedly emerge. Further investigation into its synthesis, reactivity, and incorporation into bioactive molecules is warranted.
References
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Alpha Chemika. (n.d.). 2 2 2-TRIFLUOROETHANOL For Synthesis. Retrieved from [Link]
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MySkinRecipes. (n.d.). 2-[(2,2,2-trifluoroethyl)amino]ethanol. Retrieved from [Link]
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PubChem. (n.d.). 2-((2-Aminoethyl)(methyl)amino)ethan-1-ol. Retrieved from [Link]
- Hussin, A. A., Aroua, M. K., & Yusoff, R. (2021). Synthesis and characterisation of 2-(methylamino)ethanol-based deep eutectic solvents for CO2 capture. Malaysian Journal of Science, 40(2), 1-13.
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PubChem. (n.d.). 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol. Retrieved from [Link]
-
Angene Chemical. (n.d.). 2-[methyl(2,2,2-trifluoroethyl)amino]ethan-1-ol. Retrieved from [Link]
Sources
- 1. 2,2,2-Trifluoroethanol or TFE Manufacturers, with SDS [mubychem.com]
- 2. 2,2,2-Trifluoroethanol Supplier | 75-89-8 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 3. 2-((2-Aminoethyl)(methyl)amino)ethan-1-ol | C5H14N2O | CID 10887881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol | C4H8F3NO | CID 14513794 - PubChem [pubchem.ncbi.nlm.nih.gov]
![Chemical Structure of 2-[Methyl(2,2,2-trifluoroethyl)amino]ethan-1-ol](https://i.imgur.com/example.png)
